A Technical Guide to the Physicochemical Properties of Boc-3-iodo-L-tyrosine
A Technical Guide to the Physicochemical Properties of Boc-3-iodo-L-tyrosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-tert-butoxycarbonyl-3-iodo-L-tyrosine (Boc-3-iodo-L-tyrosine) is a synthetically modified amino acid derivative of significant interest in medicinal chemistry and pharmaceutical sciences. It serves as a crucial building block in solid-phase peptide synthesis (SPPS), enabling the precise incorporation of an iodinated tyrosine residue into peptide chains. The presence of the bulky tert-butyloxycarbonyl (Boc) protecting group on the α-amino function enhances stability and solubility in organic solvents, facilitating its use in synthetic protocols.[1] The iodine atom on the phenolic ring offers unique properties, making it a valuable tool for developing targeted therapeutics, radiolabeled compounds for imaging applications, and for studying protein-protein interactions.[1] This guide provides an in-depth overview of its physicochemical properties, experimental protocols, and key applications.
Physicochemical Properties
The fundamental physicochemical characteristics of Boc-3-iodo-L-tyrosine are summarized below. This data is essential for its handling, storage, and application in experimental settings.
| Property | Value | Reference(s) |
| CAS Number | 71400-63-0 | [1] |
| Molecular Formula | C₁₄H₁₈INO₅ | [1] |
| Molecular Weight | 407.21 g/mol | [1] |
| Appearance | Solid | [2] |
| Melting Point | 82-90 °C | [1] |
| Optical Rotation | [α]²⁵_D = +41 ± 2° (c=1 in Dioxane) | [1] |
| Purity (Typical) | ≥ 98% (by HPLC) | [1] |
| Solubility | Soluble in organic solvents like methanol and DMSO.[3] Less soluble in water.[3] | |
| Storage Conditions | 0-8 °C, Sealed in dry, Keep in dark place | [1] |
Core Applications in Research and Development
Boc-3-iodo-L-tyrosine is a versatile reagent with several key applications:
-
Peptide Synthesis: It is a fundamental building block for introducing iodinated tyrosine residues into peptides.[1] This modification can enhance the biological activity or serve as a handle for further chemical modification.
-
Drug Development: The compound is utilized to create pharmaceuticals that target specific biological pathways.[1] Modifying tyrosine residues within a peptide therapeutic can improve efficacy and selectivity.[1]
-
Radiolabeling: The stable iodine atom can be replaced with a radioactive isotope (e.g., ¹²³I, ¹²⁵I, ¹³¹I), making it invaluable for developing radiolabeled peptides and compounds for diagnostic imaging techniques like SPECT and PET, particularly in oncology.[1]
-
Bioconjugation: It serves as a linker to attach biomolecules to other entities, such as imaging agents or drug payloads, to improve targeted delivery.[1]
Experimental Protocols
The following sections provide representative methodologies for the synthesis and analysis of Boc-3-iodo-L-tyrosine and its application in peptide synthesis.
Synthesis of Boc-3-iodo-L-tyrosine: A Representative Workflow
The synthesis of Boc-3-iodo-L-tyrosine is typically a two-step process starting from L-tyrosine. First, the α-amino group is protected with a Boc group, followed by the regioselective iodination of the aromatic ring.
Step 1: N-Boc Protection of L-Tyrosine This protocol is adapted from general procedures for Boc protection of amino acids.[4][5]
-
Dissolution: Dissolve L-Tyrosine in an aqueous solution of a base like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃).[4]
-
Addition of Boc Anhydride: Cool the solution in an ice bath. Add a solution of di-tert-butyl dicarbonate ((Boc)₂O) in a suitable organic solvent (e.g., dioxane) dropwise while stirring vigorously.[4]
-
Reaction: Allow the mixture to warm to room temperature and stir overnight.
-
Workup: Wash the reaction mixture with a non-polar organic solvent (e.g., ether) to remove unreacted (Boc)₂O.
-
Acidification & Extraction: Carefully acidify the aqueous layer with a cold, dilute acid (e.g., 1 M HCl or KHSO₄) to a pH of approximately 3-4 to precipitate the N-Boc-L-tyrosine product.[4][5]
-
Isolation: Extract the product with an organic solvent like ethyl acetate.[4] Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and remove the solvent under reduced pressure to yield Boc-L-tyrosine.
Step 2: Iodination of N-Boc-L-tyrosine This step involves electrophilic aromatic substitution on the activated phenolic ring.
-
Reaction Setup: Dissolve the N-Boc-L-tyrosine in a suitable solvent.
-
Iodinating Agent: Add an iodinating agent, such as iodine monochloride (ICl) or a mixture of sodium iodide (NaI) and an oxidizing agent (e.g., sodium hypochlorite), to the solution. The reaction is often buffered to control pH.
-
Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Quenching: Quench the reaction by adding a reducing agent solution (e.g., sodium thiosulfate) to remove any excess iodine.
-
Purification: The crude product is then purified, typically by recrystallization or column chromatography, to yield pure Boc-3-iodo-L-tyrosine.[6]
Analytical Characterization
High-Performance Liquid Chromatography (HPLC) HPLC is a standard method to assess the purity of Boc-3-iodo-L-tyrosine.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[7]
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).[7]
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).[7]
-
Gradient: A typical linear gradient from 5% B to 95% B over 20-30 minutes.[7]
-
Flow Rate: 1.0 mL/min.[7]
-
Detection: UV detector at 220 nm (for the peptide backbone) and 280 nm (for the tyrosine aromatic ring).[7]
-
Injection Volume: 10 µL.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H NMR spectroscopy is used to confirm the chemical structure. While specific data for the Boc-protected version is not readily available, the expected shifts can be inferred from the parent compound, 3-iodo-L-tyrosine.[8]
-
Sample Preparation: Dissolve 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD).[8]
-
Expected ¹H NMR Signals:
-
Aromatic Protons: Signals in the aromatic region (approx. 6.8-7.8 ppm) showing a characteristic splitting pattern for a 1,2,4-trisubstituted benzene ring.
-
α-Proton: A multiplet around 4.0-4.5 ppm.
-
β-Protons: Diastereotopic protons appearing as multiplets around 2.9-3.2 ppm.
-
Boc Group Protons: A characteristic singlet at approximately 1.4 ppm, integrating to 9 protons.
-
Application in Solid-Phase Peptide Synthesis (SPPS)
Boc-3-iodo-L-tyrosine is primarily used in Boc-chemistry SPPS. The cyclical process involves deprotection, neutralization, and coupling steps to build the peptide chain on a solid support.[9]
General Boc-SPPS Cycle Protocol
-
Resin Swelling: The solid support resin (e.g., Merrifield resin) is swollen in a suitable solvent like dichloromethane (DCM).[9]
-
Boc Deprotection: The N-terminal Boc protecting group of the resin-bound peptide is removed by treatment with a moderately strong acid, typically 25-50% trifluoroacetic acid (TFA) in DCM.[10][11]
-
Washing: The resin is washed thoroughly with DCM and/or dimethylformamide (DMF) to remove TFA and the cleaved Boc group.
-
Neutralization: The resulting N-terminal ammonium trifluoroacetate salt is neutralized to the free amine using a hindered base, such as N,N-diisopropylethylamine (DIEA), in DCM or DMF.[9]
-
Coupling: The Boc-3-iodo-L-tyrosine (2-4 equivalents) is pre-activated with a coupling agent (e.g., HBTU/HOBt) and added to the resin-bound peptide. The reaction is agitated for 1-2 hours until completion, which can be monitored by a Kaiser (ninhydrin) test.[9]
-
Final Washing: The resin is washed again with DMF and DCM to remove excess reagents and byproducts. This cycle is repeated for each subsequent amino acid in the peptide sequence.[9]
Logical Relationships and Derivatives
The synthesis and application of Boc-3-iodo-L-tyrosine are based on the stepwise modification of the parent amino acid, L-tyrosine. Each modification serves a specific purpose in the context of peptide synthesis.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 3-Iodo-L-Tyrosine | C9H10INO3 | CID 439744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 3978-80-1: BOC-L-tyrosine | CymitQuimica [cymitquimica.com]
- 4. rsc.org [rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
- 11. chempep.com [chempep.com]
